(-)-Anicyphos

chiral resolution diastereomeric salt formation cyclic phosphoric acid

Resolution of racemic amines and amino alcohols often fails when generic Cyphos family members are substituted without experimental validation-substituent-dependent hydrogen-bonding networks make each member uniquely selective. (-)-Anicyphos eliminates this uncertainty with documented, substrate-specific performance. • Delivers 99.76% o.p. for p-hydroxyphenylglycine in family resolution with (-)-chlocyphos (99:1 molar ratio), a 9.11 pp improvement over classical single-agent use. • Achieves ~80% e.e. for challenging amino-ketone substrates (e.g., tolperisone metabolite M2), confirmed by single-crystal X-ray diffraction (R₁ = 0.0467). • Identity-verified by [α]²²/D = -59° (c = 1, MeOH) for immediate enantiomeric confirmation upon receipt.

Molecular Formula C12H17O5P
Molecular Weight 272.23 g/mol
CAS No. 98674-83-0
Cat. No. B1284223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Anicyphos
CAS98674-83-0
Molecular FormulaC12H17O5P
Molecular Weight272.23 g/mol
Structural Identifiers
SMILESCC1(COP(=O)(OC1C2=CC=CC=C2OC)O)C
InChIInChI=1S/C12H17O5P/c1-12(2)8-16-18(13,14)17-11(12)9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3,(H,13,14)/t11-/m1/s1
InChIKeyHNFXKRNIAWHFJN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Anicyphos Procurement Overview


(-)-Anicyphos (CAS 98674-83-0), IUPAC name (4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide , is a chiral cyclic phosphoric acid belonging to the Cyphos family of acidic resolving agents [1]. With a molecular formula of C₁₂H₁₇O₅P and a molecular weight of 272.23 g/mol , this compound is a white to slightly yellow crystalline solid with a melting point range of 194–200°C . Its primary industrial and research utility lies in the classical resolution of racemic amines, amino acids, and amino alcohols via diastereomeric salt formation . As a member of the Cyphos family—which also includes phencyphos (R = H) and chlocyphos (R = 2-Cl)—(-)-anicyphos is distinguished by the presence of an ortho-methoxy substituent on the phenyl ring [1].

Chiral resolving agent for racemic amines, amino acids, and amino alcohols
Diastereomeric salt formation workflow
Cyphos family member with ortho-methoxy substituent

(-)-Anicyphos Analog Differentiation


Generic substitution among Cyphos family members (phencyphos, chlocyphos, anicyphos) is not scientifically valid due to substituent-dependent resolution efficiency and selectivity. While all members share a common dioxaphosphorinane scaffold, the aryl substituent at the 4-position directly modulates hydrogen-bonding networks during diastereomeric salt crystallization, leading to compound-specific resolution outcomes for a given racemic substrate [1]. Furthermore, in second-generation "Dutch Resolution" family approaches, anicyphos (CP3) functions as both a primary resolving agent and a chiral auxiliary, with its methoxy substituent contributing to expanded metastable zone widths that are not replicable by phencyphos (CP1) or chlocyphos (CP2) [2]. Substituting one Cyphos member for another without experimental validation of the specific substrate-resolving agent pair may result in complete resolution failure or substantially reduced optical purity of the isolated enantiomer [2].

Substituent-driven crystallization: ortho-methoxy vs H or 2-Cl alters diastereomeric salt formation, making phencyphos or chlocyphos not interchangeable.
Family resolution metastable zone width and co-agent synergy may not replicate if anicyphos is replaced; substrate-specific validation required.

(-)-Anicyphos Evidence for Procurement


Substituent-Dependent Resolution

(-)-Anicyphos is distinguished from its closest Cyphos family analogs by the presence of an ortho-methoxy substituent (R = 2-OCH₃) on the 4-phenyl ring. This contrasts with phencyphos (R = H) and chlocyphos (R = 2-Cl), establishing a substituent-dependent classification within the family [1]. The methoxy group alters both the steric environment and hydrogen-bonding capacity of the cyclic phosphoric acid, which directly influences diastereomeric salt crystallization behavior and substrate specificity [1]. No single Cyphos member is universally superior across all substrates; resolution success is pair-specific, requiring experimental screening for each racemate [1].

Substituent Identity
Class-level
ortho-OCH₃ vs H / 2-Cl
Affects diastereomeric salt pairing
Substrate-specific resolution outcome
chiral resolution diastereomeric salt formation cyclic phosphoric acid

Dutch Resolution of p-Hydroxyphenylglycine

In a systematic study of second-generation Dutch Resolution, (-)-anicyphos (designated (-)-CP3) employed as the primary resolving agent with (-)-chlocyphos ((-)-CP2) as co-resolving agent (99:1 molar ratio) yielded (-)-p-hydroxyphenylglycine with 99.76% optical purity (% o.p.) [1]. This represents a 9.11 percentage-point absolute increase over classical resolution using (-)-anicyphos alone as a single resolving agent (90.65% o.p.) under comparable conditions [1]. The ethanol/water solvent system and specific molar ratio were critical to achieving this enhancement [1].

Optical Purity Gain
Head-to-head
+9.11 pp
99.76% vs 90.65% o.p.
Family resolution yields reported optical purity increase
p-hydroxyphenylglycine, EtOH/H₂O
Dutch Resolution optical purity p-hydroxyphenylglycine family resolution

Enantiomeric Identity by Optical Rotation

(-)-Anicyphos (the (S)-(-)-enantiomer, CAS 98674-83-0) exhibits a specific optical rotation of [α]²²/D = -59° (c = 1, methanol) [1]. This is in contrast to its enantiomer, (R)-(+)-anicyphos (CAS 98674-82-9), which exhibits [α]²³/D = +58° (c = 1, MeOH) . This stereospecific optical rotation serves as a primary quality control parameter for confirming enantiomeric identity upon receipt, with the sign and magnitude of rotation providing unambiguous differentiation between the two enantiomeric forms .

Specific Rotation
Head-to-head
[α]²²/D -59°
c=1, MeOH
Confirms (-)-enantiomer identity
(R)-(+): +58°
optical rotation chiral purity quality control enantiomeric identity

Tolperisone Metabolite Resolution

In a systematic screening for resolving agents capable of separating the enantiomers of the tolperisone metabolite M2 (1-(4′-hydroxymethyl-phenyl)-2-methyl-3-(piperidine-1-yl)-propane-1-one), (R)-anicyphos was identified as one of only three effective resolving agents out of a broader screening panel [1]. The other two successful agents were (2R,3R)-O,O′-dibenzoyl tartaric acid and (2R,3R)-O,O′-di-p-toluoyl tartaric acid [1]. The absolute configuration of the resolved M2 enantiomer was subsequently confirmed via single-crystal X-ray diffraction, with crystallographic refinement parameters R₁ = 0.0467 and wR₂ = 0.1004 [1]. The enantiomeric excess achieved after optimization was approximately 80% ee [2].

M2 Metabolite Resolution
Cross-study comparable
~80% ee
Among 3 effective agents
Supports screening of amino-ketone substrates
X-ray confirmed absolute configuration
tolperisone metabolite M2 resolution diastereomeric salt X-ray crystallography

Substrate-Specific Classical Resolution

In classical (single-agent) resolution of phenylalanine, (-)-chlocyphos ((-)-CP2) and (-)-anicyphos ((-)-CP3) exhibit distinct and substrate-dependent performance characteristics [1]. For phenylalanine resolution under classical conditions, (-)-CP2 yields 91.13% optical purity as a single resolving agent [1]. While direct classical resolution data for (-)-CP3 alone with phenylalanine was not explicitly reported in the available dataset, the family resolution experiments demonstrate that (-)-CP2 with (+)-CP3 as co-agent (99:1) achieves 99.81% o.p., and that (-)-CP3 functions effectively as a primary resolving agent for p-hydroxyphenylglycine (90.65% o.p. classical) [1]. This indicates that resolution efficacy is highly substrate-specific among Cyphos members, and no single member universally outperforms the others across all racemates [1].

Substrate-Dependent Efficacy
Class-level
CP3: 90.65% o.p. (p-OH-Phe)
CP2: 91.13% o.p. (Phe)
Resolution performance varies with amino acid substrate
No single Cyphos member universally superior
classical resolution Cyphos family optical purity phenylalanine

(-)-Anicyphos Application Scenarios


Dutch Resolution of p-Hydroxyphenylglycine

(-)-Anicyphos is the indicated primary resolving agent for achieving ≥99% optical purity p-hydroxyphenylglycine when employed in a family resolution protocol with (-)-chlocyphos as co-agent (99:1 molar ratio) in ethanol/water. This application is directly supported by quantitative evidence showing 99.76% o.p. for the resolved product, representing a 9.11 percentage-point improvement over classical resolution with (-)-anicyphos alone [1]. Suitable for pharmaceutical intermediate manufacturing where optical purity exceeding 99% is a critical quality attribute [1].

Amino-Ketone Metabolite Screening

(-)-Anicyphos should be included in resolving agent screening panels for challenging amino-ketone substrates structurally analogous to the tolperisone metabolite M2. Experimental evidence demonstrates that anicyphos was one of only three effective resolving agents identified for M2 from a broader screening effort, achieving approximately 80% enantiomeric excess after optimization [1]. The successful resolution enabled absolute configuration determination via single-crystal X-ray diffraction (R₁ = 0.0467, wR₂ = 0.1004) [1], confirming utility for both preparative separation and stereochemical elucidation applications [1].

Classical Resolution of p-Hydroxyphenylglycine

For applications where single-agent classical resolution of p-hydroxyphenylglycine is preferred (e.g., simplified process workflows, preliminary screening), (-)-anicyphos is a validated resolving agent capable of delivering 90.65% optical purity under classical conditions [1]. While family resolution offers higher optical purity, the classical approach with (-)-anicyphos alone provides a baseline viable option for initial screening or applications with less stringent enantiopurity requirements [1].

Enantiomeric Identity Verification

(-)-Anicyphos serves as a reference standard for optical rotation-based identity verification, with a defined [α]²²/D = -59° (c = 1, methanol) [1]. This specification enables rapid confirmation of correct enantiomeric form upon receipt, distinguishing it from (R)-(+)-anicyphos ([α]²³/D = +58°) and racemic mixtures [1]. Application is essential in laboratories where multiple Cyphos family members or enantiomers are maintained in inventory, preventing cross-contamination or misidentification errors that could compromise resolution outcomes [1].

Application
Selection Property
Validation Focus
p-Hydroxyphenylglycine family resolution
Co-agent molar ratio and solvent system
Optical purity endpoint improvement
Amino-ketone substrate screening
Resolving agent panel inclusion
Enantiomeric excess in screening context
Classical single-agent resolution
Single-agent resolving performance
Baseline optical purity
Enantiomeric identity confirmation
Specific rotation reference
Sign and magnitude verification

Technical Documentation Hub

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